molecular formula C25H30O6 B14616104 Bis(4-butoxyphenyl) 2-methylbut-2-enedioate CAS No. 57113-50-5

Bis(4-butoxyphenyl) 2-methylbut-2-enedioate

Cat. No.: B14616104
CAS No.: 57113-50-5
M. Wt: 426.5 g/mol
InChI Key: XCDIZCFYZIRWGV-UHFFFAOYSA-N
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Description

Bis(4-butoxyphenyl) 2-methylbut-2-enedioate is an organic compound with the molecular formula C({26})H({34})O(_{4}). It is a type of ester derived from 2-methylbut-2-enedioic acid and 4-butoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-butoxyphenyl) 2-methylbut-2-enedioate typically involves the esterification of 2-methylbut-2-enedioic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-butoxyphenyl) 2-methylbut-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Reagents like bromine (Br(_2)) or nitric acid (HNO(_3)) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Bis(4-butoxyphenyl) 2-methylbut-2-enedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug delivery mechanisms is ongoing.

    Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which Bis(4-butoxyphenyl) 2-methylbut-2-enedioate exerts its effects involves interactions with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The aromatic rings may also interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) fumarate
  • Bis(2-ethylhexyl) maleate
  • Diethyl fumarate

Uniqueness

Bis(4-butoxyphenyl) 2-methylbut-2-enedioate is unique due to its specific ester groups and aromatic rings, which confer distinct chemical and physical properties. Its butoxyphenyl groups provide additional hydrophobicity and potential for interactions with biological membranes, making it suitable for various applications in research and industry.

Properties

CAS No.

57113-50-5

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

IUPAC Name

bis(4-butoxyphenyl) 2-methylbut-2-enedioate

InChI

InChI=1S/C25H30O6/c1-4-6-16-28-20-8-12-22(13-9-20)30-24(26)18-19(3)25(27)31-23-14-10-21(11-15-23)29-17-7-5-2/h8-15,18H,4-7,16-17H2,1-3H3

InChI Key

XCDIZCFYZIRWGV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C=C(C)C(=O)OC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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